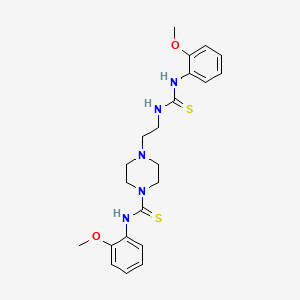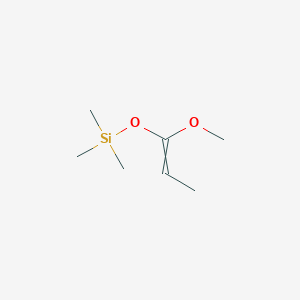
(1-Methoxyprop-1-enyloxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxyprop-1-enyloxy)trimethylsilane is an organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a trimethylsilyl group attached to a methoxyprop-1-enyloxy moiety, which imparts unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1-Methoxyprop-1-enyloxy)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with (1-methoxyprop-1-enyloxy)lithium. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction proceeds smoothly at low temperatures, usually around -78°C, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxyprop-1-enyloxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a catalyst, such as iron or aluminum chloride.
Major Products Formed
Oxidation: Carbonyl compounds, such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(1-Methoxyprop-1-enyloxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Mukaiyama aldol reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of (1-Methoxyprop-1-enyloxy)trimethylsilane involves the activation of the trimethylsilyl group, which facilitates nucleophilic attack on electrophilic centers. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its reactions include carbonyl compounds, imines, and other electrophilic species.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methoxyprop-1-enyloxy)triethylsilane: Similar structure but with triethylsilyl group instead of trimethylsilyl group.
(1-Methoxyprop-1-enyloxy)triphenylsilane: Similar structure but with triphenylsilyl group instead of trimethylsilyl group.
(1-Methoxyprop-1-enyloxy)dimethylsilane: Similar structure but with dimethylsilyl group instead of trimethylsilyl group.
Uniqueness
(1-Methoxyprop-1-enyloxy)trimethylsilane is unique due to its high reactivity and stability, which makes it an ideal reagent for various organic transformations. The trimethylsilyl group provides steric protection and enhances the compound’s nucleophilicity, making it more versatile compared to its analogs.
Propiedades
Fórmula molecular |
C7H16O2Si |
|---|---|
Peso molecular |
160.29 g/mol |
Nombre IUPAC |
1-methoxyprop-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C7H16O2Si/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3 |
Clave InChI |
RTHAKVSHSCPUGI-UHFFFAOYSA-N |
SMILES canónico |
CC=C(OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




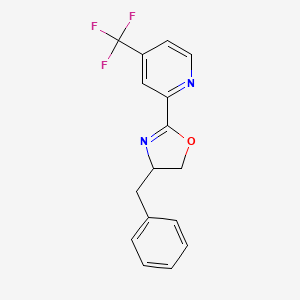
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)
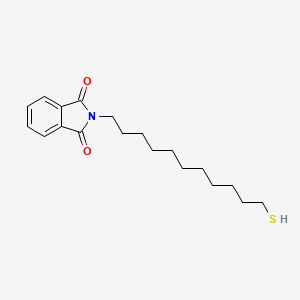
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)
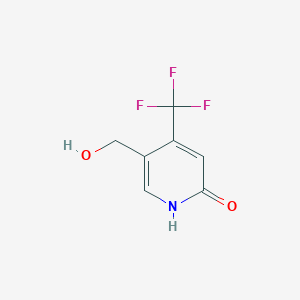

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)

